2-(2-Hydroxypropan-2-yl)pentanoic acid
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Overview
Description
2-(2-Hydroxypropan-2-yl)pentanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxy group attached to the second carbon of a pentanoic acid chain, with an additional hydroxy group on the second carbon of a propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopentanoic acid with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the hydroxy group from isopropanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)pentanoic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the regulation of reactive oxygen species (ROS) and ferroptosis signaling pathways. By attenuating excessive ROS and ferroptosis, the compound can protect cells from oxidative damage and promote cellular health .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanoic acid:
2-Hydroxybutanoic acid: Similar structure with a butanoic acid chain instead of pentanoic acid.
2-Hydroxy-3-methylbutanoic acid: Contains a methyl group on the butanoic acid chain.
Uniqueness
2-(2-Hydroxypropan-2-yl)pentanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual hydroxy groups and pentanoic acid backbone make it a versatile compound for various applications.
Properties
Molecular Formula |
C8H16O3 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yl)pentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-5-6(7(9)10)8(2,3)11/h6,11H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
TWMRRGYHUVWVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)C(C)(C)O |
Origin of Product |
United States |
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